4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol
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Overview
Description
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Morpholine Derivatives: 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a key intermediate in synthesizing various morpholine derivatives. These compounds have been synthesized for potential applications in pharmaceuticals and materials science. For example, Lei et al. (2017) developed a green synthetic method for producing these derivatives, which are useful in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Chemical Structure Analysis
- Hydrogen-Bonded Sheet Structures: Research by Orozco et al. (2008) explored the molecular structure of similar compounds, revealing that pyrimidine rings in these molecules are effectively planar and form various hydrogen-bonded sheet structures. This insight is crucial for understanding how these compounds interact at the molecular level (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Anticancer Potential
- Exploring Anticancer Properties: A study by Gaonkar et al. (2018) investigated the anticancer potential of 4-methyl-6-morpholinopyrimidine derivatives. They found that certain derivatives exhibited potent anticancer activity, suggesting their potential application in cancer therapy (Gaonkar, Savanur, Sunagar, Puthusseri, Deshapande, Nadaf, & Khazi, 2018).
Kinase Inhibition
- PI3K-AKT-mTOR Pathway Inhibition: Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere capable of inhibiting the PI3K-AKT-mTOR pathway. This highlights the relevance of this compound derivatives in developing novel inhibitors for key signaling pathways in cells (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol may interact with its targets to modulate inflammatory responses.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRJHNAHFRXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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